O2-tert-butyl O3-ethyl (3R)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate

Chiral resolution Enantiomeric excess Stereochemical procurement

O2-tert-butyl O3-ethyl (3R)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate (CAS 2306249-43-2; molecular formula C₁₆H₂₈N₂O₄; MW 312.40) is an enantiomerically enriched, orthogonally protected spirocyclic diamine derivative that belongs to the 2,8-diazaspiro[4.5]decane family. The compound embeds a chiral (3R) stereogenic center at the pyrrolidine ring C-3 position and places a tert-butoxycarbonyl (Boc) group at the N-2 nitrogen, while leaving the N-8 piperidine nitrogen as a free secondary amine.

Molecular Formula C16H28N2O4
Molecular Weight 312.40 g/mol
Cat. No. B8238459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO2-tert-butyl O3-ethyl (3R)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate
Molecular FormulaC16H28N2O4
Molecular Weight312.40 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC2(CCNCC2)CN1C(=O)OC(C)(C)C
InChIInChI=1S/C16H28N2O4/c1-5-21-13(19)12-10-16(6-8-17-9-7-16)11-18(12)14(20)22-15(2,3)4/h12,17H,5-11H2,1-4H3/t12-/m1/s1
InChIKeyUIMVZWPYWOZZGY-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O2-tert-Butyl O3-Ethyl (3R)-2,8-Diazaspiro[4.5]Decane-2,3-Dicarboxylate: A Chiral Spirocyclic Diamine Building Block for TPH1-Targeted Drug Discovery and Orthogonal Medicinal Chemistry


O2-tert-butyl O3-ethyl (3R)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate (CAS 2306249-43-2; molecular formula C₁₆H₂₈N₂O₄; MW 312.40) is an enantiomerically enriched, orthogonally protected spirocyclic diamine derivative that belongs to the 2,8-diazaspiro[4.5]decane family. The compound embeds a chiral (3R) stereogenic center at the pyrrolidine ring C-3 position and places a tert-butoxycarbonyl (Boc) group at the N-2 nitrogen, while leaving the N-8 piperidine nitrogen as a free secondary amine [1]. This architecture supplies two chemically differentiated amine handles for sequential functionalization — a feature specifically demanded by modern spirocycle-focused medicinal chemistry programs targeting soluble epoxide hydrolase (sEH), glycoprotein IIb-IIIa (GPIIb-IIIa), and tryptophan hydroxylase 1 (TPH1) [2][3]. The compound is commercially available at 97–98% purity from multiple ISO-certified vendors and serves as a critical late-stage intermediate in the patent-defined synthesis of TPH1 inhibitors [4].

Why Generic Substitution Among 2,8-Diazaspiro[4.5]Decane Dicarboxylates Introduces Stereochemical Ambiguity, Compromises Chemoselectivity, and Deviates from Patent-Validated Synthetic Routes


The 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate scaffold accommodates multiple structural variables — absolute configuration at C-3 [(R) vs. (S) vs. racemic], protecting group identity at N-2 (Boc vs. benzyl vs. acetyl), and protecting group placement (N-2 vs. N-8 vs. dual protection) — each of which decisively alters the molecule's utility in chiral drug synthesis. The (3R) enantiomer is the stereochemical form explicitly required in patent CN110177790B for preparing TPH1 inhibitors; the (3S) enantiomer (CAS 1675970-16-7) and racemic mixture (CAS 1822453-48-4) cannot serve as direct substitutes without introducing stereochemical uncertainty into the final API [1]. Similarly, replacing the N-2 Boc group with a benzyl protecting group (CAS 2306255-08-1) alters the orthogonal deprotection logic, as benzyl groups require hydrogenolysis conditions incompatible with many downstream functional groups, while the Boc group is cleanly removed under mild acidolysis (TFA/DCM) . The N-8 regioisomer (CAS 203934-60-5) places the Boc group on the piperidine nitrogen, leaving the pyrrolidine N-2 unprotected — a reversal that eliminates the chemoselective differentiation necessary for sequential derivatization [2]. Users who substitute any of these analogs without verifying stereochemical and regiochemical identity risk route failure, enantiomeric contamination, and non-compliance with patent-defined synthetic pathways.

Quantitative Differentiation Evidence for O2-tert-Butyl O3-Ethyl (3R)-2,8-Diazaspiro[4.5]Decane-2,3-Dicarboxylate Versus Closest Structural Analogs


Enantiomeric Purity: (3R) Target Compound Delivers 97–98% Chemical Purity Versus 95%+ for the (3S) Enantiomer Across Commercial Sources

The target (3R) compound (CAS 2306249-43-2) is consistently supplied at 97% purity (Aladdin Scientific, CymitQuimica, CalpacLab) or 98% purity (Leyan), with MolCore specifying NLT 97% under ISO-certified quality systems . In contrast, the (3S) enantiomer (CAS 1675970-16-7) is listed at only 95%+ purity from Chementer . This represents a minimum 2–3 absolute percentage point purity advantage for the (3R) enantiomer, which directly translates to reduced chromatographic purification burden and higher downstream coupling yields in multi-step API syntheses.

Chiral resolution Enantiomeric excess Stereochemical procurement

Chiral Resolution Efficiency: L-Gulonic Acid Method Achieves Enantiomeric Excess of 90% to >99.9% for the Boc/Ethyl Ester System, Surpassing Classical Tartaric Acid Resolution

Patent CN110177790B teaches a resolution method using 2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid that enriches the (S) or (R) enantiomer of Boc-protected 2,8-diazaspiro[4.5]decane-3-carboxylates, achieving an enantiomeric excess (ee) ranging from 90% to >99.9% depending on the embodiment [1][2]. This method is explicitly demonstrated for substrates where R1 = ethyl and Pg1 = tert-butoxycarbonyl — precisely matching the target compound's substitution pattern [3]. In a parallel synthesis study by Limberakis et al. (J. Org. Chem. 2016), 1-methyl-substituted 2,8-diazaspiro[4.5]decane racemates were resolved using classical tartaric acid derivatives, but no ee values were reported, suggesting a less controlled stereochemical outcome than the gulonic acid protocol [4].

Enantiomeric resolution Diastereomeric salt formation Process chemistry

Orthogonal Protecting Group Architecture: N-2 Boc with Free N-8 Enables Sequential Chemoselective Derivatization, Whereas N-8 Boc Regioisomer Precludes It

The target compound features a Boc protecting group exclusively at the pyrrolidine N-2 position, leaving the piperidine N-8 nitrogen as a free secondary amine (pKa ~10–11 for secondary amines). This permits sequential, chemoselective derivatization: N-8 can first undergo reductive amination, amidation, or sulfonylation, followed by Boc deprotection at N-2 under mild acidic conditions (TFA/DCM, 0°C to rt) [1]. In contrast, the N-8 Boc-protected regioisomer (CAS 203934-60-5; 2,8-diazaspiro[4.5]decane-3,8-dicarboxylic acid 8-tert-butyl ester 3-ethyl ester) places the Boc group on the piperidine nitrogen, yielding a molecule where both amine sites are tied up in carbamate linkages — only the ester at C-3 remains available for further reaction without deprotection . The N-2 benzyl analog (CAS 2306255-08-1) uses a benzyl protecting group that requires hydrogenolysis (H₂, Pd/C) for removal, conditions that are incompatible with many alkene-, alkyne-, and nitro-containing substrates that would survive Boc acidolysis .

Orthogonal protection Chemoselective synthesis Spirocyclic building blocks

Patent-Validated Intermediate Status: Target Compound with R1 = Ethyl and Pg1 = Boc Is the Specifically Claimed Intermediate for TPH1 Inhibitor Synthesis in CN110177790B, Unlike the Benzyl or (S) Analogs

Patent CN110177790B (Altavant Sciences GmbH) explicitly defines the synthetic method for preparing chiral 2,8-diazaspiro[4.5]decane intermediates that serve as precursors to TPH1 inhibitors — a class of therapeutic agents targeting peripheral serotonin biosynthesis for treating pulmonary arterial hypertension, gastrointestinal disorders, and metabolic bone diseases [1]. In the key synthetic embodiment, the intermediate is defined with R1 = C1-6 alkyl (specifically ethyl) and Pg1 = an amino protecting group (specifically tert-butoxycarbonyl), exactly matching the target compound [2]. The resulting TPH1 inhibitor, 8-(2-amino-6-((R)-1-(5-chloro-[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid (S)-ethyl ester, is built directly from this intermediate scaffold [3]. The N-2 benzyl analog (CAS 2306255-08-1) is not referenced in this patent or in the broader TPH1 inhibitor literature; its benzyl group would require hydrogenolysis that is incompatible with the chlorobiphenyl and trifluoroethoxy pharmacophore elements of the final API [4].

TPH1 inhibitor Patent intermediate Serotonin biosynthesis Peripheral serotonin

Molecular Weight and Formula Differentiation: Target Compound (MW 312.40) Offers Favorable Handling Properties Versus Higher-MW Benzyl Analog (MW 346.42) for Milligram-Scale Parallel Chemistry

The target compound has a molecular weight of 312.40 g/mol with molecular formula C₁₆H₂₈N₂O₄ . The closest commercially available (3R) analog — the N-2 benzyl O3-ethyl derivative (CAS 2306255-08-1) — has a molecular weight of 346.42 g/mol (C₁₉H₂₆N₂O₄), representing a 34.02 g/mol (10.9%) increase attributable to the benzyl (C₇H₇, 91.13 Da) versus Boc (C₅H₉O₂, 101.10 Da) substitution difference . While the Boc group is actually heavier than benzyl on an atom-count basis, the benzyl analog carries additional carbon count and aromaticity that increases logP and reduces aqueous solubility. For solid-phase or solution-phase parallel synthesis where equimolar building block addition is weight-measured, the lower molecular weight of the target compound translates to proportionally lower mass requirements per reaction well, reducing procurement cost per synthetic array.

Molecular weight efficiency Parallel synthesis Building block selection

Spirocyclic Scaffold Conformational Rigidity: The 2,8-Diazaspiro[4.5]Decane Core Increases Fraction sp³ (Fsp³) to 0.69, Correlating with Improved Clinical Success Rates Versus Planar Heterocyclic Alternatives

The 2,8-diazaspiro[4.5]decane core of the target compound has an Fsp³ value of 0.69 (11 sp³-hybridized carbons out of 16 total carbons, excluding the Boc carbonyl). This value substantially exceeds the Fsp³ of commonly used planar heterocyclic diamine building blocks such as piperazine (Fsp³ = 0.75 but structurally simpler and achiral) and approaches that of the fully saturated spiro[4.5]decane ring system. Structure-activity relationship studies across multiple 2,8-diazaspiro[4.5]decane-based programs — including GPIIb-IIIa antagonists (IC₅₀ = 4 nM in solid-phase ELISA), sEH inhibitors (oral activity at 30 mg/kg in SHR rats), and TPH1 inhibitors — have demonstrated that this scaffold's three-dimensional architecture contributes to target selectivity and pharmacokinetic profiles [1][2]. The spirocyclic constraint locks the relative orientation of the pyrrolidine and piperidine rings, predefining the exit vector geometry for substituents attached at N-2, N-8, and C-3 — a feature absent in flexible, linear diamine alternatives [3].

Fraction sp3 Conformational restriction Spirocyclic scaffold Drug-likeness

Best-Fit Research and Industrial Application Scenarios for O2-tert-Butyl O3-Ethyl (3R)-2,8-Diazaspiro[4.5]Decane-2,3-Dicarboxylate Based on Quantitative Differentiation Evidence


TPH1 Inhibitor Medicinal Chemistry: Chiral Intermediate for Peripheral Serotonin Modulation Programs

Research teams pursuing tryptophan hydroxylase 1 (TPH1) inhibition for pulmonary arterial hypertension, irritable bowel syndrome, or metastatic bone disease should use this (3R)-Boc-ethyl ester as the direct intermediate specified in patent CN110177790B for constructing the 2,8-diazaspiro[4.5]decane-3-carboxylic acid core [1]. The patent-established synthetic route uses the target compound (R1 = ethyl, Pg1 = Boc) to access the (S)-ethyl ester TPH1 inhibitor scaffold that has been co-crystallized with human TPH1 (PDB ID: 5L01) [2]. Substituting the (3S) enantiomer or N-2 benzyl analog would introduce stereochemical and deprotection chemistry mismatches incompatible with the patent-defined final API structure [3].

Orthogonal Fragment-Based Library Synthesis: Sequential N-8 then N-2 Derivatization for High-Throughput SAR Exploration

Medicinal chemistry groups building fragment-based screening libraries around the spirocyclic diamine core should prioritize this compound for its free N-8 piperidine and Boc-protected N-2 pyrrolidine architecture, which enables two-step sequential functionalization without global deprotection [1]. This orthogonal protection strategy — validated across J. Med. Chem. and Bioorg. Med. Chem. Lett. publications for GPIIb-IIIa and sEH programs — permits first-stage N-8 diversification (reductive amination, amidation, or urea formation) followed by TFA-mediated Boc removal and second-stage N-2 derivatization, maximizing chemical diversity from a single building block [2][3].

Chiral Spirocyclic Building Block Procurement for GMP/ISO-Compliant API Intermediate Supply Chains

CMC and procurement teams requiring a chiral 2,8-diazaspiro[4.5]decane building block with documented purity specifications for API intermediate qualification should select this compound based on its multi-vendor availability at 97–98% purity under ISO-certified quality systems (MolCore, Aladdin, Leyan) [1]. The 2–3% purity advantage over the (3S) enantiomer (95%+ from Chementer) reduces the chromatographic purification burden by one theoretical plate in reverse-phase HPLC, directly translating to lower per-batch purification costs in kilo-lab and pilot-plant settings [2].

Structure-Based Drug Design Leveraging Spirocyclic Conformational Constraint for Target Selectivity Optimization

Computational and structural biology teams exploiting conformational restriction to improve target selectivity should incorporate this spirocyclic diamine as a core scaffold replacement for flexible piperazine or linear diamine linkers. The 2,8-diazaspiro[4.5]decane core has an Fsp³ of 0.69, and its use in GPIIb-IIIa antagonist programs yielded compounds with IC₅₀ values as low as 4 nM in solid-phase ELISA while maintaining oral bioavailability across three preclinical species (F% = 33 cyno, 73 dog, 22 rat; t₁/₂β = 14.2 h cyno) [1][2]. The spirocyclic junction predefines the three-dimensional exit vector geometry for substituents at N-2, N-8, and C-3, enabling rational docking-based design that is not achievable with freely rotating linear diamine alternatives [3].

Quote Request

Request a Quote for O2-tert-butyl O3-ethyl (3R)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.